Fmoc-Thr(tBu)-OPfp

Übersicht

Beschreibung

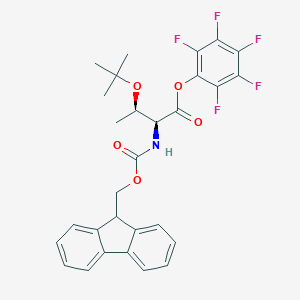

Fmoc-Thr(tBu)-OPfp (CAS: 117088-31-0) is a protected threonine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amino terminus.

- tBu (tert-butyl): A acid-labile protecting group for the hydroxyl side chain of threonine.

- OPfp (pentafluorophenyl ester): A highly reactive activating group for efficient carboxylate coupling .

Molecular Formula: C₂₉H₂₆F₅NO₅ Molecular Weight: 563.51 g/mol Applications: Key in synthesizing glycopeptide libraries (e.g., MUC1-Thr4/Thr9 derivatives) , where precise glycosylation and coupling control are critical.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using a tert-butyl group. The amino group is then protected with an Fmoc group. Finally, the carboxyl group is activated by forming a pentafluorophenyl ester. This multi-step synthesis requires precise reaction conditions, including the use of specific solvents and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles, such as amines, to form peptide bonds.

Deprotection Reactions: The Fmoc group can be removed using a base, such as piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and bases, with reaction conditions typically involving organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Thr(tBu)-OPfp is integral to the synthesis of peptides, particularly those requiring threonine residues. It enables:

- Incorporation of Threonine: The compound allows for the stepwise addition of threonine into growing peptide chains during SPPS.

- Improved Yields: Compared to other methods, such as Boc chemistry, Fmoc-based strategies yield higher success rates in peptide assembly, achieving yields up to 87% for complex sequences .

Drug Development

Peptides synthesized with this compound are crucial in developing therapeutic agents and vaccines. Applications include:

- Therapeutic Peptides: These peptides can mimic biological activity or inhibit specific cellular processes.

- Vaccine Development: Peptides can be designed to elicit immune responses against pathogens or cancer cells.

Biomaterials

The compound is used in creating peptide-based biomaterials, which have applications in:

- Tissue Engineering: Peptide hydrogels can provide scaffolding for cell growth and tissue regeneration.

- Drug Delivery Systems: These materials can encapsulate drugs and release them in a controlled manner.

Biological Studies

This compound plays a role in various biological studies, including:

- Protein-Protein Interactions: Peptides synthesized with this compound can be used to study interactions between proteins.

- Enzyme-Substrate Interactions: Understanding how enzymes interact with substrates can lead to insights into metabolic pathways.

Case Studies

Wirkmechanismus

The mechanism of action of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, while the pentafluorophenyl ester activates the carboxyl group for peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Structural Features of Fmoc-Protected Threonine Derivatives

Key Observations :

- This compound and Fmoc-Ser(tBu)-OPfp share OPfp activation but differ in side-chain hydroxyl protection (Thr vs. Ser).

- Fmoc-Thr(Trt)-OH uses trityl (Trt), a bulkier group, offering steric hindrance but complicating coupling .

Reactivity and Coupling Efficiency

Table 2: Coupling Performance in SPPS

Key Findings :

- OPfp Esters : Provide stable, slow-reacting intermediates, reducing racemization risks in glycopeptide synthesis .

- Resin Loading : this compound achieves higher loading (0.21–0.50 mmol/g) compared to Fmoc-Thr(tBu)-OL (0.21–0.30 mmol/g) due to optimized activation .

Solubility and Handling Challenges

- Solubility : this compound dissolves in polar aprotic solvents (DMF, DCM) but is insoluble in water .

- Purification : Unlike Fmoc-Asp(OtBu)-OPfp or Fmoc-Ala-OPfp, this compound and Fmoc-Ser(tBu)-OPfp resist crystallization, complicating purification .

Cost and Commercial Availability

Table 3: Pricing and Suppliers

| Compound | Supplier | Price (1g) | Purity | References |

|---|---|---|---|---|

| This compound | Bachem | $16,700 | >95% | |

| Fmoc-Thr(tBu)-OH | Kanto Reagents | $14,400 | 95% | |

| Fmoc-Ser(tBu)-OPfp | Chem960 | $370 | 95% |

Note: OPfp esters are costlier due to complex synthesis and purification steps.

Advantages of this compound :

- Superior coupling control in SPPS.

- Compatibility with acid-labile tBu and base-labile Fmoc groups.

Limitations :

- High cost and purification challenges compared to free acids (e.g., Fmoc-Thr(tBu)-OH).

- Steric hindrance from tBu may slow coupling in sterically crowded environments.

Future Directions: Development of novel activating groups (e.g., ODhbt) may address solubility and cost issues .

Biologische Aktivität

Fmoc-Thr(tBu)-OPfp (Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester) is a derivative of threonine that is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique properties make it a valuable building block for the production of bioactive peptides. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula : C31H42N2O7

- CAS Number : 117088-31-0

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a tert-butyl (tBu) side chain, and a pentafluorophenyl (OPfp) ester group, which enhances its reactivity in peptide coupling reactions.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including the protection of the hydroxyl group in threonine and subsequent coupling with pentafluorophenol. The detailed synthetic route can be summarized as follows:

- Protection of Threonine : The hydroxyl group of threonine is protected using a tert-butyl group.

- Fmoc Protection : The amine group is then protected with the Fmoc group.

- Formation of OPfp Ester : The final step involves the reaction with pentafluorophenol to form the OPfp ester.

Role in Peptide Synthesis

This compound is primarily utilized in SPPS due to its stability and ease of use. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without racemization. This property is particularly important when synthesizing peptides that require high stereochemical fidelity.

Case Studies and Research Findings

Several studies have explored the biological activity and implications of using this compound in peptide synthesis:

-

Racemization-Free Incorporation :

- Research demonstrated that this compound can be incorporated into oligopeptides without racemization, making it suitable for synthesizing biologically active peptides. A series of dipeptides were synthesized to evaluate coupling conditions, confirming that this compound maintains chirality during synthesis .

-

Self-Assembly Properties :

- Investigations into the self-assembly behavior of Fmoc-Thr(tBu)-OH (the corresponding alcohol) revealed concentration-dependent morphological changes. At lower concentrations, structures transitioned from spherical to rod-like forms, indicating significant implications for drug delivery systems and nanomaterials .

-

Biological Activity Assessment :

- A study highlighted that peptides synthesized using this compound exhibited enhanced biological activities compared to those synthesized with other threonine derivatives. This effect was attributed to the steric bulk provided by the tert-butyl group, which influences peptide conformation and receptor binding .

Comparative Analysis of Biological Activity

| Compound | Racemization | Self-Assembly | Biological Activity |

|---|---|---|---|

| This compound | Yes | Sphere/Rod | High |

| Other Threonine Derivatives | No | Limited | Moderate |

Q & A

Basic Research Questions

Q. What is the role of the pentafluorophenyl (Pfp) ester group in Fmoc-Thr(tBu)-OPfp during peptide synthesis?

The Pfp ester acts as an activated leaving group, enhancing coupling efficiency in solid-phase peptide synthesis (SPPS). Its electron-withdrawing fluorine atoms stabilize the ester intermediate, facilitating nucleophilic attack by the amine group of the incoming amino acid. This mechanism reduces racemization and improves reaction kinetics, particularly in sterically hindered environments .

Q. Why is this compound challenging to purify, and what methods are recommended?

this compound resists crystallization due to its bulky tert-butyl (tBu) protecting group and hydrophobic Pfp ester. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) are preferred for purification. Evidence suggests avoiding aqueous conditions to prevent premature ester hydrolysis .

Q. How does the tert-butyl group in this compound protect the threonine side chain during synthesis?

The tBu group shields the hydroxyl (-OH) group of threonine from unwanted side reactions (e.g., oxidation or glycosylation) during SPPS. It is stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleaved selectively with strong acids like TFA (95% TFA:thioanisole:H₂O) during final resin cleavage .

Q. What are typical applications of this compound in glycopeptide synthesis?

It is used to introduce threonine residues with temporary tBu protection, enabling post-synthetic glycosylation. For example, in MUC1 glycopeptide libraries, this compound is coupled alongside glycosylated derivatives (e.g., Fmoc-Thr(Tn)-OPfp) to study glycan positioning effects on antigen binding .

Advanced Research Questions

Q. How can HPLC-MS be optimized to monitor this compound incorporation during automated SPPS?

Use a C18 column with 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A gradient of 30–60% B over 30 minutes at 1.0 mL/min flow rate detects both the free amine (post-Fmoc deprotection) and coupled product. MS detection in positive ion mode ([M+H]⁺) confirms mass accuracy (e.g., expected [M+H]⁺ = 1820.72 Da for MUC1-Thr4(X) glycopeptides) .

Q. What strategies mitigate the instability of this compound in moisture-sensitive reactions?

- Store the reagent under inert gas (argon/nitrogen) at –20°C.

- Pre-dry solvents (DMF, DCM) over molecular sieves.

- Conduct couplings under anhydrous conditions with catalysts like HOBt/DIPEA to accelerate reaction rates and minimize hydrolysis .

Q. How does the choice of coupling reagent affect this compound efficiency in backbone-modified peptides?

Steglich esterification (DIC/DMAP) fails with certain derivatives (e.g., Ac-Thr(tBu)-OH), but this compound couples efficiently via active ester chemistry. For challenging sequences, microwave-assisted SPPS (50°C, 30 W) reduces aggregation and improves yield .

Q. What analytical techniques confirm the integrity of this compound after long-term storage?

- ¹H/¹³C NMR : Verify absence of hydrolysis by detecting intact Pfp (δ 140–160 ppm for aromatic F) and tBu (δ 1.2 ppm) groups.

- FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹.

- TLC : Use hexane/ethyl acetate (3:1) with UV visualization; hydrolyzed product migrates faster (higher polarity) .

Q. How can this compound be used in isotopic labeling for NMR studies of peptide dynamics?

Incorporate ¹³C/¹⁵N-labeled threonine during synthesis. After coupling, isotopic enrichment at the β-carbon (Thr) enables site-specific analysis of conformational changes via 2D HSQC or NOESY .

Q. What are common side reactions when using this compound in large-scale syntheses, and how are they addressed?

- Incomplete Coupling : Add 1–2 eq of HOAt or OxymaPure to suppress dipeptide formation.

- Ester Hydrolysis : Minimize reaction time in aqueous-organic biphasic systems (e.g., DCM/water).

- Epimerization : Use low temperatures (0–4°C) and DIPEA-free conditions for acid-sensitive sequences .

Q. Methodological Notes

-

Critical Data References :

-

Contradictions in Evidence :

- While Fmoc-Thr(tBu)-OH couples efficiently in SPPS, its acetylated analog (Ac-Thr(tBu)-OH) fails under similar conditions due to steric hindrance .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-PWECECGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583335 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117088-31-0 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.